L-Valine, N-L-methionyl-, radical ion(1-) (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, N-L-methionyl-, radical ion(1-) (9CI) is a compound with the molecular formula C10H20N2O3S and a molecular weight of 24834 This compound is a radical ion derived from the amino acids valine and methionine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Valine, N-L-methionyl-, radical ion(1-) typically involves the coupling of L-valine and L-methionine under specific reaction conditions. The process may include the use of protecting groups to prevent unwanted side reactions and the application of radical initiators to generate the radical ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, where automated peptide synthesizers are used to couple the amino acids in a controlled environment. The process ensures high purity and yield of the desired radical ion.
Types of Reactions:
Oxidation: L-Valine, N-L-methionyl-, radical ion(1-) can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: This compound can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
L-Valine, N-L-methionyl-, radical ion(1-) has several applications in scientific research:
Chemistry: Used as a model compound to study radical reactions and mechanisms.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialized peptides and proteins for various industrial applications.
Wirkmechanismus
The mechanism of action of L-Valine, N-L-methionyl-, radical ion(1-) involves its interaction with molecular targets through radical-mediated processes. The radical ion can initiate chain reactions, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- L-Valine, N-L-methionyl- (non-radical form)
- L-Valine, N-L-cysteinyl-, radical ion(1-)
- L-Valine, N-L-alanyl-, radical ion(1-)
Comparison: L-Valine, N-L-methionyl-, radical ion(1-) is unique due to its radical nature, which imparts distinct reactivity compared to its non-radical counterparts. The presence of the radical ion allows it to participate in unique chemical reactions that are not possible with non-radical forms. Additionally, the combination of valine and methionine residues provides specific structural and functional properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
168395-61-7 |
---|---|
Molekularformel |
C10H20N2O3S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H20N2O3S/c1-6(2)8(10(14)15)12-9(13)7(11)4-5-16-3/h6-8H,4-5,11H2,1-3H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
BJFJQOMZCSHBMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCSC)N |
Physikalische Beschreibung |
Solid |
Synonyme |
L-Valine, N-L-methionyl-, radical ion(1-) (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.